molecular formula C25H23NO4 B14991331 2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14991331
M. Wt: 401.5 g/mol
InChI Key: IICHWBSOEXKHER-UHFFFAOYSA-N
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Description

2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its fused ring structure, which includes a furan ring, a chromene ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the chromene ring: The chromene ring can be synthesized via a condensation reaction involving phenolic compounds and aldehydes or ketones.

    Introduction of the pyrrolidine moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Cellular Pathways: The compound could affect various cellular pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one: Lacks the pyrrolidine moiety, which may result in different chemical and biological properties.

    6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one: Lacks the dimethyl groups, potentially affecting its reactivity and interactions.

    2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one: Lacks the phenyl group, which may influence its chemical stability and biological activity.

Uniqueness

The presence of the furan, chromene, and pyrrolidine rings in 2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one contributes to its unique chemical properties and potential applications. The combination of these structural features may enhance its reactivity, biological activity, and versatility in various research and industrial applications.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

2,5-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H23NO4/c1-15-18-12-20-22(29-16(2)24(20)17-8-4-3-5-9-17)14-21(18)30-25(28)19(15)13-23(27)26-10-6-7-11-26/h3-5,8-9,12,14H,6-7,10-11,13H2,1-2H3

InChI Key

IICHWBSOEXKHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)N5CCCC5

Origin of Product

United States

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